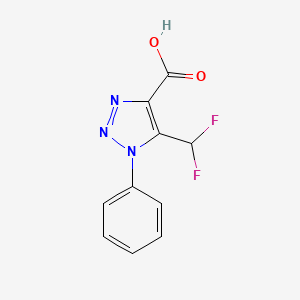
5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is likely a synthetic organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The difluoromethyl group (-CF2H) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, the general approach to synthesize similar compounds often involves the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring and a difluoromethyl group. The carboxylic acid functional group is likely attached to the 4-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The presence of the electron-withdrawing difluoromethyl group could make the triazole ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could make this compound acidic, and it might be soluble in polar solvents due to the presence of multiple polar functional groups .Scientific Research Applications
Overview of Fluorinated Compounds in Scientific Research
Fluorinated compounds, including those similar to 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, have been explored for various scientific applications. These compounds are part of a broader class of chemicals with significant industrial and consumer product applications due to their unique properties, such as chemical and thermal stability. The transition to safer fluorinated alternatives has been a focus, aiming to mitigate environmental and health risks associated with long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) and their precursors (Wang et al., 2013).
Biodegradation of Polyfluoroalkyl Chemicals
Research into the environmental fate of polyfluoroalkyl chemicals, related to the chemical family of this compound, has highlighted the challenges in assessing their impact. These chemicals, due to their persistence and potential for bioaccumulation, require detailed understanding of their biodegradability. Studies suggest the importance of evaluating microbial degradation pathways and the transformation products that may impact environmental and human health (Liu & Mejia Avendaño, 2013).
Synthetic Applications and Patent Review
The synthetic versatility of 1H-1,2,3-triazoles, including derivatives like this compound, has been the subject of extensive research. These compounds have been explored for their potential in creating new drugs with diverse biological activities. A review of patents from 2008 to 2011 showcased the interest in developing novel triazoles for therapeutic applications, highlighting the ongoing innovation in this chemical class (Ferreira et al., 2013).
Biological Monitoring of Polyfluoroalkyl Substances
The persistence of polyfluoroalkyl substances (PFSs) in various environments, including their detection in wildlife and humans, underscores the importance of monitoring these compounds. Research reviews have focused on the bioaccumulation and biomagnification of PFSs, including those related to this compound, to better understand their environmental and health impacts. These studies aim to identify the sources, pathways, and effects of PFS exposure, contributing to the development of strategies for managing their presence in the environment (Houde et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-1-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)13-14-15(8)6-4-2-1-3-5-6/h1-5,9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOHWNBANPFVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)
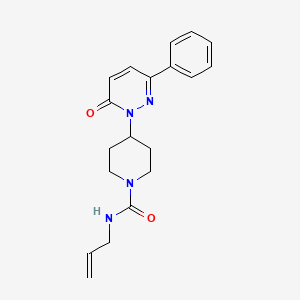
![1-{1,4-Dioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2605872.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)
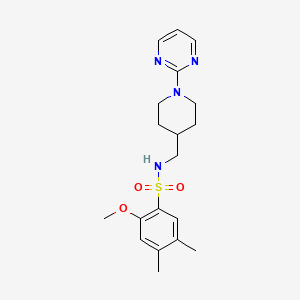
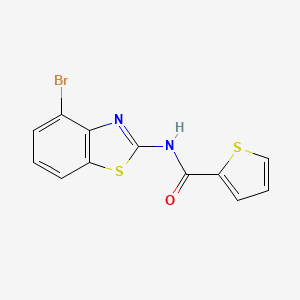
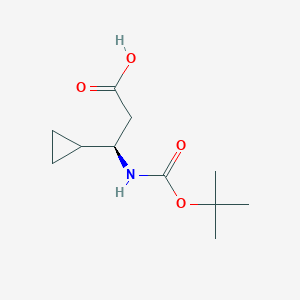
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2605879.png)
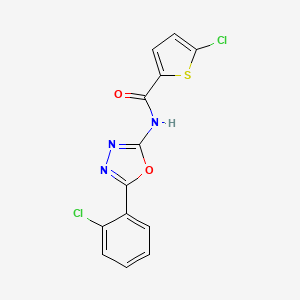
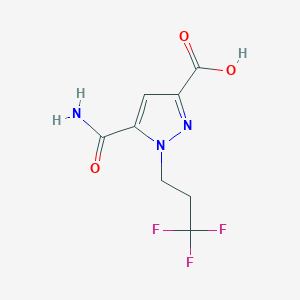
![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)
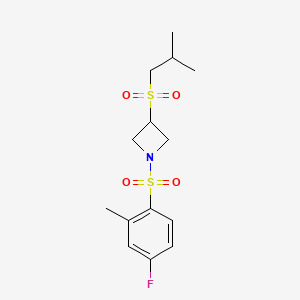

![N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2605888.png)